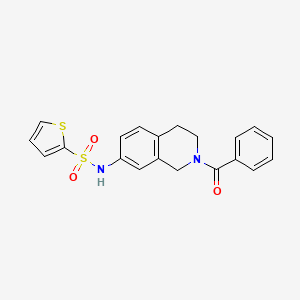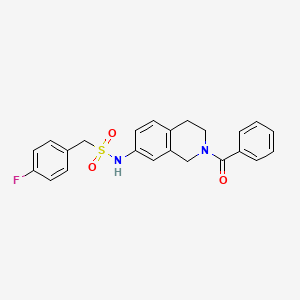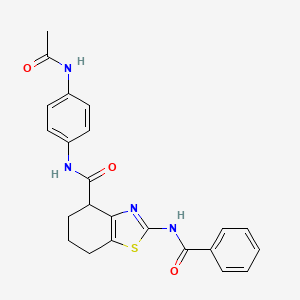![molecular formula C18H24N4O B6501606 N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide CAS No. 1421444-46-3](/img/structure/B6501606.png)
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide (NPMPC) is a synthetic compound that has been studied for its potential therapeutic applications in various scientific fields. NPMPC is a structural analog of the natural compound piperidine and is composed of a phenyl group, a pyrazole group, and a piperidine ring. The compound has been studied for its potential therapeutic applications in various scientific fields, such as neuroscience, cancer, and inflammation.
科学的研究の応用
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been studied for its potential therapeutic applications in various scientific fields. In neuroscience, it has been studied for its potential to treat neurological disorders, such as anxiety and depression. In cancer, it has been studied for its potential to inhibit tumor growth and metastasis. In inflammation, it has been studied for its potential to reduce inflammation and improve wound healing. Additionally, N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been studied for its potential to enhance cognitive performance, as well as its potential to treat metabolic disorders, such as obesity and diabetes.
作用機序
The mechanism of action of N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide is not fully understood. However, it has been suggested that the compound may act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. Additionally, N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been suggested to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce anxiety-like behavior and improve cognitive performance. Additionally, N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been shown to reduce inflammation and improve wound healing. Furthermore, the compound has been shown to inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
The main advantages of using N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide in laboratory experiments are its availability, low cost, and its ability to target multiple pathways. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide in laboratory experiments, such as its relatively low potency and its potential to cause side effects in some animals.
将来の方向性
Future research on N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide should focus on further understanding its mechanism of action and its potential therapeutic applications. Additionally, further research should focus on optimizing the compound’s potency and its safety profile. Additionally, further research should focus on investigating the compound’s potential to treat other diseases, such as neurological disorders and metabolic disorders. Finally, further research should focus on developing novel methods of synthesis and delivery of the compound.
合成法
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide can be synthesized in two steps. The first step involves the condensation of 1-phenylethylamine with 3-methyl-1H-pyrazole-4-carboxylic acid to form an intermediate, which is then reacted with piperidine-1-carboxylic acid to yield N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide. The compound can also be synthesized by the condensation of 1-phenylethylamine with 3-methyl-1H-pyrazole-4-carboxylic acid chloride, followed by the addition of piperidine-1-carboxylic acid.
特性
IUPAC Name |
N-(2-phenylethyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-18(19-11-7-16-5-2-1-3-6-16)21-13-8-17(9-14-21)15-22-12-4-10-20-22/h1-6,10,12,17H,7-9,11,13-15H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADCTPJVJXETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6501539.png)

![N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B6501554.png)
![2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B6501558.png)
![1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid](/img/structure/B6501561.png)
![1-{4-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}ethan-1-one; oxalic acid](/img/structure/B6501566.png)
![3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6501570.png)
![N-[(furan-2-yl)methyl]-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501580.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B6501582.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501598.png)
![2-{[(4-chlorophenyl)carbamoyl]amino}-N-cycloheptyl-1,3-thiazole-4-carboxamide](/img/structure/B6501607.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B6501611.png)